An In-depth Technical Guide to the Mechanism of Action of Disopyramide Phosphate in Cardiac Myocytes
An In-depth Technical Guide to the Mechanism of Action of Disopyramide Phosphate in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Disopyramide phosphate is a Class Ia antiarrhythmic agent with a well-defined, multi-faceted mechanism of action within cardiac myocytes. Its primary therapeutic effect stems from the blockade of fast voltage-gated sodium channels (Nav1.5), leading to a reduction in the maximum upstroke velocity of the cardiac action potential and a slowing of conduction. Concurrently, disopyramide modulates potassium channels, notably the hERG (human Ether-à-go-go-Related Gene) channel, which contributes to a prolongation of the action potential duration (APD). Furthermore, its significant anticholinergic properties, mediated by the antagonism of M2 muscarinic receptors, and its negative inotropic effects, resulting from altered calcium homeostasis, are crucial aspects of its pharmacological profile. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Electrophysiological Actions
Disopyramide's primary antiarrhythmic effects are a consequence of its interaction with key ion channels that govern the cardiac action potential.
Sodium Channel Blockade
As a Class Ia antiarrhythmic, disopyramide's hallmark is its blockade of the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[1][2] This action is mediated through its binding to the pore-forming α-subunit of the Nav1.5 channel.[1] The blockade is "use-dependent," meaning its efficacy increases with heart rate as the drug binds more readily to channels in the open or inactivated state.[1] This results in a decreased rate of depolarization, a higher threshold for excitation, and slowed conduction velocity within the atria, ventricles, and His-Purkinje system.[3]
Potassium Channel Modulation
Disopyramide also exerts a significant effect on repolarizing potassium currents, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[4][5] A key target is the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels.[4] By inhibiting this current, disopyramide delays Phase 3 repolarization.[4] Additionally, disopyramide has been shown to block the Kv1.5 potassium channel, which is involved in the ultrarapid delayed rectifier current (IKur) prominent in the atria.
Anticholinergic (Vagolytic) Effects
Disopyramide possesses potent anticholinergic properties, acting as a competitive antagonist at muscarinic M2 receptors in the heart.[6][7] These receptors are coupled to Gi proteins, and their activation by acetylcholine typically leads to a decrease in heart rate (negative chronotropy) and reduced atrial contractility (negative inotropy). By blocking these receptors, disopyramide attenuates the effects of vagal stimulation on the heart.[1]
Negative Inotropic Effects
A notable characteristic of disopyramide is its negative inotropic effect, leading to a decrease in myocardial contractility.[3][8] This is primarily attributed to a reduction in the intracellular calcium transient.[9] Studies in cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy have shown that disopyramide lowers both systolic and diastolic calcium levels and hastens the kinetics of calcium transients.[9] This effect is mediated by the combined inhibition of multiple ion channels, including L-type calcium currents, which ultimately reduces the amount of calcium available for myofilament interaction.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of disopyramide's interactions with its primary targets in cardiac myocytes.
Table 1: Ion Channel Inhibition by Disopyramide
| Ion Channel Target | Parameter | Value | Species/Cell Line | Reference(s) |
| hERG (IKr) | IC50 | 7.3 µM | HEK-293 cells | [10] |
| Kv1.5 (IKur) | IC50 | ~22-fold change upon mutation | HEK-293 cells | [11] |
| Nav1.5 (Peak INa) | - | State- and use-dependent block | - | [1] |
Table 2: Effect of Disopyramide on Cardiac Action Potential Duration (APD)
| Concentration | APD50 Prolongation (%) | APD90 Prolongation (%) | Pacing Frequency | Cell Type | Reference(s) |
| 3 µM | ~15% | ~20% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
| 10 µM | ~25% | ~35% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
| 30 µM | ~40% | ~55% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
Table 3: Muscarinic Receptor Binding Affinity of Disopyramide
| Receptor Subtype | Parameter | Value | Tissue | Reference(s) |
| M2 (Cardiac) | pA2 | ~6.0 | Guinea Pig Left Atria | [7] |
| M2 (Cardiac) | High-affinity Ki | Comparable to M3 | Guinea Pig Left Atria | [13] |
| M3 (Glandular) | Ki | Comparable to M2 | Guinea Pig Submandibular Gland | [13] |
Table 4: Negative Inotropic Effect of Disopyramide
| Parameter | Value | Experimental Model | Reference(s) |
| EC50 (Isometric Twitch Amplitude) | 5.29 ± 1.55 µmol/l | Human HCM Trabeculae | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Currents (INa)
This protocol outlines the methodology for recording peak and late sodium currents from isolated cardiac myocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) and assessing the inhibitory effects of disopyramide.
Materials:
-
Cells: Isolated adult ventricular myocytes or HEK293 cells stably expressing human Nav1.5.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.
-
Disopyramide Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
-
Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 1-3 MΩ when filled with internal solution.
Procedure:
-
Cell Preparation: Plate isolated myocytes or cultured cells on glass coverslips suitable for microscopy and perfusion.
-
Pipette Preparation: Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
Seal Formation: Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
To measure late INa, a longer depolarizing step (e.g., to -20 mV for 500 ms) can be used.
-
-
Data Acquisition (Control): Record baseline INa in the absence of disopyramide.
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of disopyramide for a sufficient time to reach steady-state block (typically 3-5 minutes).
-
Data Acquisition (Disopyramide): Repeat the voltage-clamp protocol to record INa in the presence of the drug.
-
Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak and late INa amplitude before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of disopyramide for muscarinic receptors in cardiac tissue homogenates using the radiolabeled antagonist [3H]-Quinuclidinyl benzilate ([3H]QNB).
Materials:
-
Cardiac Tissue: Frozen ventricular or atrial tissue from a suitable animal model (e.g., rat, guinea pig).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]QNB (specific activity ~40-60 Ci/mmol).
-
Non-specific Binding Agent: Atropine (1 µM).
-
Disopyramide Stock Solution: Prepared in a suitable solvent and serially diluted.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw and mince the cardiac tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add a fixed concentration of [3H]QNB (typically at or below its Kd value, e.g., 0.1-0.5 nM).
-
Add increasing concentrations of unlabeled disopyramide.
-
For determining non-specific binding, add 1 µM atropine to a separate set of tubes.
-
For determining total binding, add only the assay buffer.
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the disopyramide concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 and Hill slope.
-
Calculate the equilibrium dissociation constant (Ki) for disopyramide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of disopyramide in cardiac myocytes.
Experimental Workflow: Patch-Clamp Analysis
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
The mechanism of action of disopyramide phosphate in cardiac myocytes is a composite of its effects on sodium channels, potassium channels, muscarinic receptors, and calcium homeostasis. Its primary Class Ia antiarrhythmic action of sodium channel blockade is complemented by potassium channel inhibition, leading to a prolonged action potential. The significant anticholinergic and negative inotropic effects are critical considerations in its clinical application. A thorough understanding of these multifaceted mechanisms, supported by quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals working to refine antiarrhythmic therapies and ensure their safe and effective use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding profiles of class I antiarrhythmic agents to cardiac muscarinic receptors: competitive and allosteric interactions with the receptors and their pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological analysis of drug interactions of disopyramide and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide for peripheral muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
